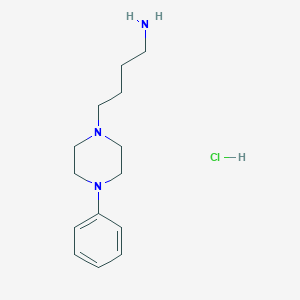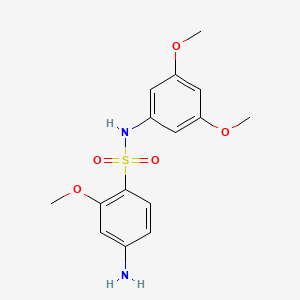![molecular formula C19H21Cl2NO2 B1521240 [(4-Chlorphenyl)[4-(4-Piperidinylmethoxy)phenyl]-methanon]hydrochlorid CAS No. 1185297-46-4](/img/structure/B1521240.png)
[(4-Chlorphenyl)[4-(4-Piperidinylmethoxy)phenyl]-methanon]hydrochlorid
Übersicht
Beschreibung
(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride is a synthetic organic compound with significant applications in medicinal chemistry. This compound is characterized by the presence of a chlorophenyl group, a piperidinylmethoxy group, and a phenylmethanone moiety, making it a versatile molecule in various chemical reactions and biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential pharmacological properties. It serves as a lead compound in the development of new drugs, particularly those targeting neurological pathways.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential in treating conditions such as allergies, inflammation, and certain neurological disorders.
Industry
Industrially, the compound is used in the production of pharmaceuticals and as a precursor in the synthesis of other active pharmaceutical ingredients.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride typically involves multiple steps:
Formation of the Methanone Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxybenzaldehyde in the presence of a base such as pyridine to form (4-chlorophenyl)(4-hydroxyphenyl)methanone.
Methoxylation: The intermediate is then reacted with piperidine and formaldehyde under basic conditions to introduce the piperidinylmethoxy group, yielding (4-chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions, such as hydrogenation, can be performed to modify the aromatic rings or reduce any ketone groups present.
Substitution: Nucleophilic substitution reactions are common, especially on the chlorophenyl ring, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups like amines or ethers.
Wirkmechanismus
The mechanism of action of (4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidinylmethoxy group is crucial for binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chlorophenyl)(phenyl)methanone: Lacks the piperidinylmethoxy group, making it less versatile in biological applications.
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Contains a hydroxyl group instead of the piperidinylmethoxy group, affecting its reactivity and biological activity.
(4-Chlorophenyl)(4-methylpiperidin-1-yl)methanone: Similar structure but with a methyl group on the piperidine ring, altering its pharmacokinetic properties.
Uniqueness
(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[4-(piperidin-4-ylmethoxy)phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2.ClH/c20-17-5-1-15(2-6-17)19(22)16-3-7-18(8-4-16)23-13-14-9-11-21-12-10-14;/h1-8,14,21H,9-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDKLOHVORWMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine](/img/structure/B1521163.png)

![4-{[(4-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521166.png)

![5-[(2-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521169.png)


![4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide](/img/structure/B1521174.png)

![[4-(Methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1521177.png)

